
5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a hydroxyl group, and a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be synthesized through the reaction of furfural with appropriate reagents under controlled conditions. The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the pyrrolone ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality. The reaction conditions are carefully controlled to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the pyrrolone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar furan ring structures but different substituents.
Pyrrolone Derivatives: Compounds with variations in the pyrrolone ring structure.
Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.
Uniqueness
What sets 5-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H16ClNO3 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H16ClNO3/c22-16-10-8-15(9-11-16)19-18(14-5-2-1-3-6-14)20(24)21(25)23(19)13-17-7-4-12-26-17/h1-12,19,24H,13H2 |
InChI Key |
PDEWULOENHNRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B11270961.png)
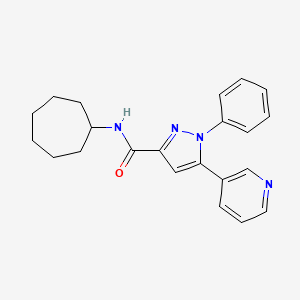
![5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11270976.png)
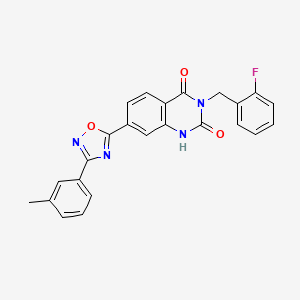
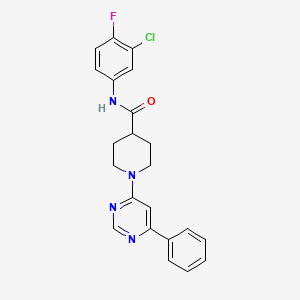
![4-(Decyloxy)-N'-[(E)-{2-[(2-nitrophenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11270997.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide](/img/structure/B11271005.png)
![N-(2,3-Dimethoxybenzyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271009.png)
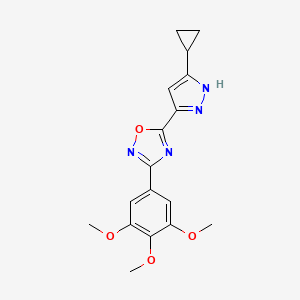
![N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11271019.png)
![4-butoxy-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B11271026.png)
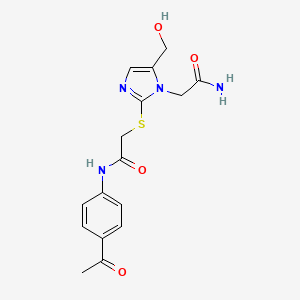
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-phenylacetamide](/img/structure/B11271032.png)
![N-(2,4-Dimethylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide](/img/structure/B11271038.png)
